molecular formula C7H6F3NOS B2581276 Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane CAS No. 2344681-43-0

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane

Cat. No. B2581276
CAS RN: 2344681-43-0
M. Wt: 209.19
InChI Key: NICJHOKYDLNPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane” is a complex organic compound. The “difluoromethyl” part suggests the presence of a -CF2H group. The “(2-fluorophenyl)” part indicates a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to the second carbon in the ring. The “imino-oxo” part could refer to a nitrogen double-bonded to an oxygen. The “lambda6-sulfane” part is less clear, but it might refer to a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. For example, the difluoromethyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Material Science Applications

UV-Degradable Fluorinated Materials : A study by Wang et al. (2020) demonstrated the use of tetrafluoro-λ6-sulfanyl as a bridging group for bonding perfluoroalkyl to phenylene, creating materials with good ultraviolet light degradation properties. The incorporation of –SF4– increases the shielding effect and reduces the surface energy of materials, making them environmentally friendly due to their UV-degradability. This application is pivotal in developing coatings and films with enhanced environmental compatibility and performance in material science (Wang et al., 2020).

Synthetic Chemistry Applications

Synthesis of Sulfur(VI) Fluorides : Zhou et al. (2018) described the synthesis and application of a crystalline, shelf-stable reagent for the synthesis of sulfur(VI) fluorides. This demonstrates the compound's utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides, showcasing its significance in synthetic chemistry for creating highly functionalized sulfur(VI) fluorides under mild conditions (Zhou et al., 2018).

Kinetic Investigation on Hydrolysis : The hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles, including compounds structurally similar to Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, was investigated by Dong et al. (2001). This study provided insights into the reaction mechanisms and kinetics of such compounds in various solvents, contributing valuable information on their stability and reactivity (Dong et al., 2001).

Environmental Science Applications

Degradation of Polyfluoroalkyl Chemicals : Liu and Mejia Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals in the environment. While not directly about Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane, this review highlights the environmental fate and degradation pathways of structurally complex fluorinated compounds, providing context on how such compounds might behave in environmental settings (Liu & Mejia Avendaño, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its reactivity, or the development of new synthetic methods .

properties

IUPAC Name

difluoromethyl-(2-fluorophenyl)-imino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJHOKYDLNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=N)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethyl-(2-fluorophenyl)-imino-oxo-lambda6-sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.